trans-beta-Bergamotene
Description
Structure
3D Structure
Properties
CAS No. |
15438-94-5 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1S,5S,6R)-6-methyl-2-methylidene-6-(4-methylpent-3-enyl)bicyclo[3.1.1]heptane |
InChI |
InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6,13-14H,3,5,7-10H2,1-2,4H3/t13-,14-,15+/m0/s1 |
InChI Key |
DGZBGCMPRYFWFF-SOUVJXGZSA-N |
Isomeric SMILES |
CC(=CCC[C@@]1([C@H]2CCC(=C)[C@@H]1C2)C)C |
Canonical SMILES |
CC(=CCCC1(C2CCC(=C)C1C2)C)C |
Origin of Product |
United States |
Occurrence and Distribution of Trans Beta Bergamotene in Biological Systems
Bergamotene (B12702309) Synthase Characterization
Several bergamotene synthase enzymes have been identified and characterized from various organisms, each with specific product profiles.
Fumagillin (B1674178) beta-trans-bergamotene synthase af520: Found in the fungus Aspergillus fumigatus, this enzyme is part of the fumagillin biosynthetic gene cluster. nih.govebi.ac.ukstring-db.org It has been identified as a membrane-bound terpene cyclase that catalyzes the conversion of FPP to β-trans-bergamotene. nih.gov This enzyme is notable because it represents a Class I-type terpene cyclase that is membrane-bound, a feature that distinguishes it from the typically soluble Class I terpene cyclases found in plants. nih.gov The protein consists of 289 amino acids. unipd.it
exo-alpha-Bergamotene Synthase (LaBERS): Isolated from lavender (Lavandula angustifolia), this enzyme, also known as trans-alpha-bergamotene (B87696) synthase, primarily synthesizes (–)-exo-α-bergamotene (also referred to as trans-α-bergamotene) from FPP. uniprot.orgqmul.ac.ukexpasy.orgwikipedia.org However, it is a multifunctional enzyme, also producing smaller amounts of other sesquiterpenoids such as (E)-nerolidol, (Z)-alpha-bisabolene, (E)-beta-farnesene, and beta-sesquiphellandrene. uniprot.orgqmul.ac.uk The kcat for this enzyme with (2E,6E)-farnesyl diphosphate (B83284) as a substrate is 0.033 sec⁻¹. uniprot.org
Santalene and Bergamotene Synthase (SBS): Discovered in the wild tomato Solanum habrochaites, the SBS enzyme is unique in that it utilizes Z,Z-farnesyl pyrophosphate (Z,Z-FPP) as its substrate, rather than the more common E,E-FPP. nih.gov This enzyme is responsible for the production of several "class II" sesquiterpenes, including (-)-exo-α-bergamotene, (-)-endo-α-bergamotene, and (+)-endo-β-bergamotene, alongside (+)-α-santalene and (-)-epi-β-santalene. nih.gov The ability of SBS to use Z,Z-FPP is conferred by a partnering enzyme, a Z,Z-farnesyl pyrophosphate synthase (zFPS), which produces this specific precursor. nih.gov
| Enzyme | Source Organism | Primary Product(s) | Substrate |
| Fumagillin beta-trans-bergamotene synthase af520 | Aspergillus fumigatus | β-trans-bergamotene | Farnesyl Pyrophosphate (FPP) |
| exo-alpha-Bergamotene Synthase (LaBERS) | Lavandula angustifolia | (–)-exo-α-bergamotene | (2E,6E)-farnesyl diphosphate |
| Santalene and Bergamotene Synthase (SBS) | Solanum habrochaites | (+)-α-santalene, (+)-endo-β-bergamotene, (-)-endo-α-bergamotene | Z,Z-farnesyl pyrophosphate (Z,Z-FPP) |
Molecular and Biochemical Analysis of Terpene Cyclases
Terpene cyclases, the enzymes responsible for the cyclization of isoprenoid precursors, are remarkable catalysts that can generate enormous structural diversity from a single substrate. nih.gov They are broadly classified into two main classes based on their initiation mechanism. nih.govnih.gov
Class I Terpene Cyclases: These enzymes initiate the cyclization reaction by cleaving the diphosphate group from the substrate, such as FPP, to form a reactive allylic carbocation. nih.govpnas.org This process is typically dependent on the presence of a divalent metal ion, such as Mg²⁺, which is coordinated by conserved motifs within the enzyme's active site, like the DDXXD motif. nih.gov The resulting carbocation is then guided through a series of intramolecular cyclizations and rearrangements, ultimately leading to the final terpene product. researchgate.netpnas.org
Class II Terpene Cyclases: In contrast, Class II terpene cyclases initiate cyclization by protonating a double bond within the isoprenoid substrate, a reaction catalyzed by a conserved acidic residue (typically aspartic acid). nih.govbiorxiv.org
The bergamotene synthases that utilize FPP, such as the one from Aspergillus fumigatus, are classified as Class I terpene cyclases. nih.gov Structural and functional studies, including site-directed mutagenesis and X-ray crystallography, have been instrumental in elucidating the structure-function relationships of these enzymes and understanding how they control the complex reaction cascades. pnas.org
Proposed Biosynthetic Intermediates and Reaction Cascades
The conversion of the linear FPP to the bicyclic structure of trans-beta-bergamotene involves a proposed series of carbocationic intermediates and rearrangements. The general mechanism for sesquiterpene formation begins with the ionization of FPP, leading to the formation of a farnesyl cation. researchgate.net
For the formation of the bergamotene skeleton, a key proposed intermediate is the bisabolyl cation . nih.gov The formation of this intermediate occurs through a 1,6-cyclization of the farnesyl cation. nih.gov From the bisabolyl cation, a second cyclization event occurs to form the characteristic bicyclo[3.1.1]heptane ring system of the bergamotenes.
Specifically for the santalene and bergamotene synthase (SBS) acting on Z,Z-FPP, a proposed mechanism suggests that following the formation of the Z,Z-farnesyl carbocation, a C1-C6 closure leads to the formation of a bisabolyl cation. nih.gov Depending on the stereochemistry of this closure, either a (6R)- or (6S)-bisabolyl cation is formed. The (6S)-bisabolyl cation is proposed to be the precursor to (-)-exo-α-bergamotene, (-)-endo-α-bergamotene, and (+)-endo-β-bergamotene. nih.gov
The final step in the formation of this compound from the final carbocation intermediate involves a deprotonation step to establish the exocyclic double bond characteristic of this isomer. The entire cascade is tightly controlled by the enzyme's active site, which shields the reactive carbocation intermediates from premature quenching by water and guides the folding and cyclization of the substrate to ensure the formation of the correct product. pnas.org Further oxidation of β-trans-bergamotene by other enzymes, such as cytochrome P450 monooxygenases, can lead to the formation of more complex molecules like fumagillin. acs.orgnih.gov
Biosynthesis of Trans Beta Bergamotene
Genetic Regulation of Bergamotene (B12702309) Biosynthesis
The production of trans-beta-bergamotene is a tightly controlled process at the genetic level, involving the identification and cloning of specific biosynthetic genes, intricate transcriptional and post-translational regulatory mechanisms, and the organization of these genes into functional clusters.
Identification and Cloning of Biosynthetic Genes (e.g., TPS10 gene)
The biosynthesis of this compound is initiated by the enzymatic activity of terpene synthases (TPS). A key gene identified in this process is TPS10, particularly studied in maize (Zea mays). This gene encodes a sesquiterpene synthase that converts farnesyl diphosphate (B83284) (FPP) into a mixture of sesquiterpenes, with (E)-β-farnesene and (E)-α-bergamotene as major products. mdpi.comebi.ac.uk The TPS10 gene is notably expressed in response to herbivory, and its transcript levels are regulated accordingly. ebi.ac.uk Overexpression of tps10 in Arabidopsis thaliana resulted in the emission of the same sesquiterpenes produced by maize, demonstrating its direct role in their synthesis. ebi.ac.uk
In addition to maize, bergamotene synthase genes have been identified and cloned from other organisms. For instance, a homology-based PCR strategy led to the cloning of a sesquiterpene synthase, LaBERS, from lavender (Lavandula angustifolia), which was identified as the first reported trans-alpha-bergamotene (B87696) synthase. nih.gov In the fungus Aspergillus fumigatus, the β-trans-bergamotene synthase was discovered as a membrane-bound terpene cyclase, a departure from the soluble Class I terpene cyclases found in plants. acs.orgnih.gov This fungal enzyme is part of the fumagillin (B1674178) biosynthetic gene cluster. acs.orgnih.govnih.govthieme-connect.com
Researchers have also identified and characterized new terpene synthase genes from sandalwood (Santalum album), one of which produces (E)-α-bergamotene as a major product. nih.gov The identification of these genes from diverse species provides valuable tools for understanding the evolution and functional diversification of terpene synthases. nih.govnih.gov
Transcriptional and Post-Translational Regulation of Synthases
The expression of bergamotene synthase genes is meticulously regulated at both the transcriptional and post-translational levels.
Transcriptional Regulation:
The transcription of terpene synthase genes, including those responsible for bergamotene synthesis, is often induced by external stimuli such as herbivory and regulated by a complex network of transcription factors. nih.govnih.gov In maize, the expression of TPS10 is upregulated in leaves damaged by lepidopteran larvae. ebi.ac.uknih.gov This induction is not localized to the site of damage but can propagate to distal parts of the leaf. nih.gov
Several families of transcription factors are involved in regulating TPS gene expression. In maize, the AP2/ERF family transcription factor, EREB58, positively regulates TPS10 expression. nih.gov Similarly, in sweet orange (Citrus sinensis), the CitERF71 transcription factor activates the CitTPS16 gene, which is involved in the synthesis of E-geraniol. oup.com Other transcription factor families implicated in the regulation of terpenoid biosynthesis include MYB, MYC, NAC, WRKY, and bHLH. nih.govoup.comresearchgate.net These transcription factors bind to specific cis-acting regulatory elements in the promoter regions of TPS genes, thereby controlling their expression. nih.govresearchgate.net For instance, jasmonate signaling plays a crucial role in regulating bergamotene emission in Nicotiana attenuata, where floral JA-Ile accumulation triggers MYC2 transcription factors to upregulate NaTPS38 expression. smolecule.com
Post-Translational Regulation:
Following translation, the activity of terpene synthases can be further modulated. A significant form of post-translational regulation is mechanism-based inactivation through self-alkylation. nih.govacs.org During the catalytic cycle, highly reactive carbocationic intermediates are formed. nih.govacs.org These intermediates can be captured by conserved active site residues, leading to the alkylation and subsequent inactivation of the enzyme. nih.govacs.org The propensity for self-alkylation can be influenced by mutations in the active site, the structure of the isoprenoid diphosphate substrate, and reaction temperature. nih.gov Terpene synthases that produce multiple products tend to be less susceptible to this form of inactivation compared to those with high product specificity. nih.gov This mechanism-based alkylation is considered a significant factor influencing the evolution of terpene synthases. nih.govacs.org
Gene Clusters Involved in Complex Biosynthetic Pathways (e.g., fumagillin pathway)
In some organisms, particularly fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are often organized into a contiguous block on the chromosome, known as a biosynthetic gene cluster. acs.orgnih.govresearchgate.net This co-localization facilitates the coordinated regulation of all the genes required for the pathway.
A prime example involving this compound is the fumagillin biosynthetic gene cluster (fma) in Aspergillus fumigatus. acs.orgnih.govnih.govthieme-connect.comresearchgate.net Fumagillin is a meroterpenoid with anti-angiogenic properties. acs.orgnih.govthieme-connect.com Its biosynthesis involves the production of β-trans-bergamotene as an intermediate. acs.orgthieme-connect.com The fma gene cluster contains the gene for the β-trans-bergamotene synthase, which is a cryptic, membrane-bound terpene cyclase. acs.orgnih.govnih.gov This cluster also includes genes encoding a polyketide synthase, an acyltransferase, oxidases, a methyltransferase, and an α,β-hydrolase, all of which are necessary for the subsequent steps in fumagillin biosynthesis. acs.orgnih.gov The identification and verification of this gene cluster have been crucial in elucidating the complete biosynthetic pathway of fumagillin. acs.orgnih.govresearchgate.net
The organization of biosynthetic genes into clusters is a common strategy in fungi for the production of complex natural products. rsc.org This arrangement allows for efficient synthesis and can also be a mechanism for horizontal gene transfer, enabling the spread of metabolic pathways between different fungal species. smolecule.com
Ecological Roles and Inter Species Chemical Communication
The Role of trans-beta-Bergamotene as a Semiochemical in Plant-Insect Interactions
Semiochemicals are signaling molecules that mediate interactions between organisms. This compound is a critical semiochemical that influences the behavior of various insect species, thereby shaping the ecological dynamics between plants and the insects that interact with them.
Pheromonal Activity in Insects
Pheromones are a class of semiochemicals used for communication within a species. This compound has been identified as a key component of the pheromonal communication systems of several insect species.
Research has identified this compound as a crucial active compound in the male-produced sex attractant pheromone of the ectoparasitoid wasp, Melittobia digitata. nih.gov These wasps parasitize the larval or pupal stages of solitary bees and wasps. The blind, flightless males release a pheromone blend containing both alpha- and beta-trans-bergamotene to attract females, initiating an elaborate courtship ritual. nih.gov This was the first identification of a male-produced sex attractant pheromone in the parasitic Hymenoptera. nih.gov
| Insect Species | Pheromone Function | Active Compound(s) |
| Melittobia digitata (Wasp) | Male sex attractant | alpha- and beta-trans-Bergamotene |
In a fascinating example of plant-insect coevolution, the tobacco plant Nicotiana attenuata emits (E)-α-bergamotene from its flowers during the night. wikipedia.orgmpg.de This volatile compound acts as an attractant for the tobacco hawk moth, Manduca sexta, which serves as a pollinator for the plant. wikipedia.orgmpg.de The presence of (E)-α-bergamotene encourages the moth to spend more time at the flower, thereby increasing the chances of successful pollination. mpg.de
| Plant Species | Insect Pollinator | Attractant Compound |
| Nicotiana attenuata (Tobacco) | Manduca sexta (Tobacco Hawk Moth) | (E)-α-bergamotene |
Herbivore-Induced Plant Volatiles (HIPVs) and Indirect Plant Defense
Plants are not passive victims of herbivory. When attacked by insects, many plants release a specific blend of volatile organic compounds known as herbivore-induced plant volatiles (HIPVs). frontiersin.org These chemical signals play a crucial role in the plant's indirect defense strategy by recruiting the natural enemies of the herbivores. This compound is often a key component of these HIPV blends. nih.govnih.gov
One of the primary functions of HIPVs is to act as a chemical "cry for help." For instance, when maize plants are fed upon by caterpillars, they release a blend of volatiles that includes (E)-β-farnesene and (E)-α-bergamotene. nih.gov This volatile plume attracts parasitic wasps, such as Cotesia marginiventris, which then prey upon or parasitize the herbivorous insects, thus reducing the damage to the plant. researchgate.netnih.gov This tritrophic interaction, involving the plant, the herbivore, and the natural enemy, is a classic example of indirect plant defense.
Similarly, during the day, the leaves of the tobacco plant, Nicotiana attenuata, when attacked by Manduca sexta larvae, release (E)-α-bergamotene. mpg.de This emission attracts predatory insects that feed on the Manduca sexta eggs and larvae, providing another layer of defense for the plant. wikipedia.orgmpg.de
| Plant Species | Herbivore | Attracted Natural Enemy | Key HIPV Component |
| Maize (Zea mays) | Caterpillars (e.g., Spodoptera littoralis) | Cotesia marginiventris (Parasitic Wasp) | (E)-α-bergamotene, (E)-β-farnesene |
| Tobacco (Nicotiana attenuata) | Manduca sexta (larvae) | Predatory insects (e.g., Geocoris bug) | (E)-α-bergamotene |
The production and release of HIPVs like this compound are regulated by complex signaling pathways within the plant. When a plant is damaged by an herbivore, it triggers a cascade of biochemical reactions. These defense signaling pathways often involve key plant hormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET). nih.gov
For instance, herbivory can lead to the activation of the jasmonic acid pathway, which in turn upregulates the expression of genes responsible for the synthesis of various defense compounds, including terpenes like this compound. nih.gov The synthesis of these volatile compounds is a highly regulated process that allows the plant to respond specifically to the type of herbivore attack. researchgate.net Furthermore, some signaling molecules, such as beta-cyclocitral, can activate defense responses while simultaneously inhibiting growth processes, ensuring that the plant allocates its resources effectively towards defense. eurekalert.org This intricate signaling network enables plants to mount a rapid and targeted defense against their attackers.
Influence of Environmental Factors on HIPV Emission
The emission of Herbivore-Induced Plant Volatiles (HIPVs), including the sesquiterpene this compound, is not static but is significantly modulated by various abiotic environmental factors. mdpi.com These factors can influence the biosynthesis, storage, and volatilization of compounds, thereby altering the chemical signals released by a plant under attack. ijwph.irresearchgate.net While direct studies quantifying the specific effects of all environmental variables on this compound are limited, the principles governing other volatile terpenoids provide a strong framework for understanding these influences.
Key environmental factors affecting HIPV emissions include:
Light: Both light intensity and duration are crucial for photosynthesis, which produces the primary precursors for terpenoid synthesis. wur.nl For many volatile terpenes, emissions are light-dependent, increasing with higher photosynthetic photon flux density. researchgate.netresearchgate.net This is because the synthesis of these compounds is closely linked to photosynthetic pathways. Studies on other sesquiterpenes, such as β-caryophyllene, have demonstrated a clear light-dependent emission pattern, suggesting a similar mechanism likely applies to this compound. researchgate.net
Temperature: Ambient temperature has a direct and exponential effect on the vapor pressure of volatile compounds. researchgate.net As temperature rises, the volatility of stored compounds like this compound increases, leading to higher emission rates. mdpi.com Temperature also affects the activity of enzymes, such as terpene synthases, which are responsible for the compound's biosynthesis. mdpi.com
Carbon Dioxide (CO₂): Elevated CO₂ levels can have complex and sometimes contradictory effects on HIPV emissions. While increased CO₂ can enhance photosynthesis and potentially provide more precursors for volatile synthesis, some studies have shown a decrease in the emission of certain terpenes under high CO₂ conditions. mdpi.com Research on Brassicaceae species indicated that while monoterpene emissions generally increased with elevated CO₂, the content of other defense-related compounds decreased. mdpi.com The specific impact on this compound would likely depend on the plant species and the interplay with other environmental factors.
Soil Moisture and Drought: Water availability is a critical factor. Drought stress can lead to stomatal closure to conserve water, which can, in turn, reduce the emission rates of volatiles. rsc.org However, drought can also act as a stressor that induces or enhances the production of certain VOCs as part of the plant's systemic defense response. mdpi.comrsc.org The net effect on this compound emission depends on the severity and duration of the drought stress.
Ozone (O₃): As a highly reactive oxidant, ground-level ozone can damage plant tissues and induce stress responses, leading to altered VOC emissions. researchgate.net It can also react with emitted volatiles in the atmosphere, changing the chemical profile that reaches other organisms.
The interplay of these factors creates a dynamic signaling environment where the blend and concentration of HIPVs, including this compound, are in constant flux.
Microbial Chemical Ecology
Volatile Organic Compound (VOC) Emissions by Fungi
This compound is not exclusively produced by plants; it is also a component of the volatile organic compound (VOC) profile of certain fungi. nih.govnih.gov Fungi produce a vast array of secondary metabolites, including sesquiterpenoids, which play roles in various ecological interactions. ijwph.ir
The opportunistic human pathogen Aspergillus fumigatus is a notable fungal producer of this compound. nih.govnih.govnih.gov In vitro studies have shown that the production of this and other sesquiterpenes by A. fumigatus is highly dependent on the nutritional environment. nih.gov For instance, the production of sesquiterpenoid compounds by this fungus was found to be significantly induced by increased iron concentrations in the growth medium. nih.gov This indicates that the fungal "volatome," or the complete set of VOCs it emits, is dynamic and responsive to external conditions. nih.gov Other fungi, such as the marine-derived fungus Nectria sp. and Lachnellula suecica, have also been identified as producers of bergamotene (B12702309) derivatives, highlighting the distribution of this capability within the fungal kingdom. nih.govijwph.ir
The table below summarizes findings on the fungal emission of bergamotenes.
| Fungus Species | Compound(s) | Inducing Factors / Notes |
| Aspergillus fumigatus | β-trans-bergamotene, α-bergamotene | Production is dependent on the nutritional environment; sesquiterpene production is strongly induced by increased iron concentrations. nih.gov |
| Nectria sp. HLS206 | (+)-α-trans-bergamotene derivatives | Isolated from a marine sponge. nih.gov |
| Lachnellula suecica | (+)-α-trans-bergamotene | A synthase for this compound was identified from this species. ijwph.ir |
| Podospora decipiens | Decipienolides (tetracyclic sesquiterpenoids derived from bergamotane) | Possess antibacterial properties. nih.gov |
Allelopathic Interactions Among Fungi and Other Microbes
Allelopathy refers to the chemical inhibition of one organism by another. Fungal VOCs are key mediators of these interactions, allowing fungi to compete for resources by inhibiting the growth of other fungi and bacteria. ijwph.irnih.gov Bergamotane sesquiterpenoids as a class are recognized for their antimicrobial and phytotoxic properties, suggesting their potential role in allelopathy. nih.govnih.gov
In the context of inter-species fungal interactions, the VOCs from one species can significantly impact the growth and development of another. A study investigating the allelopathic potential of VOCs from Aspergillus fumigatus tested several of its emitted compounds, including β-trans-bergamotene, for their effects on fungal growth. nih.gov While other VOCs produced by A. fumigatus, such as heptanal, showed clear inhibitory effects on fungal colony growth, exogenous β-trans-bergamotene did not produce an apparent physiological change in mycelial growth in the specific assays conducted. nih.gov
However, the broader class of bergamotane sesquiterpenoids isolated from other fungi has demonstrated clear antimicrobial activity. nih.gov For example, decipienolides, tetracyclic sesquiterpenoids from Podospora decipiens, exhibited antibacterial effects against Bacillus subtilis. nih.gov This suggests that while the direct allelopathic role of this compound itself may be subtle or context-dependent, the bergamotane chemical scaffold is utilized by fungi to produce biologically active compounds involved in microbial competition.
Role in Fungi-Plant-Insect Interactions
Fungi can influence the complex relationships between plants and insects, and volatile compounds like this compound can be crucial signals in these multi-trophic interactions. wur.nl These interactions can occur through several mechanisms, including the direct emission of insect-attracting or -repelling volatiles by the fungus, or by the fungus modulating the plant's own emission of volatiles. wur.nlresearchgate.net
A significant finding highlights the potential for fungal-produced bergamotenes to directly influence insect behavior. A study utilized a genetically modified fungal expression system to produce (+)-α-trans-bergamotene, a stereoisomer of this compound. The volatiles produced by this engineered fungus elicited significant electroantennographic (EAG) responses from two major agricultural pests: the cotton bollworm (Helicoverpa armigera) and the fall armyworm (Spodoptera frugiperda). ijwph.irresearchgate.net This demonstrated that insects can detect and respond to bergamotenes of fungal origin, suggesting a potential application in biocontrol strategies where fungi could be used to manipulate pest behavior. ijwph.irresearchgate.net
Furthermore, endophytic fungi, which live symbiotically within plant tissues, can alter the plant's chemical defense profile, including its HIPV emissions. researchgate.net Colonization by an endophyte can change the blend of volatiles a plant releases upon herbivore attack, thereby affecting the recruitment of the herbivore's natural enemies, such as parasitoids. While direct evidence linking endophytic fungi to the modulation of this compound is still emerging, it is known that endophytes can influence the production of other terpenoids involved in these interactions. researchgate.net This represents an indirect pathway by which fungi can play a pivotal role in shaping the chemical communication between plants and insects.
Biological Activities and Mechanistic Studies Excluding Prohibited
Entomological Activities
Trans-beta-bergamotene functions as a semiochemical, a chemical substance that carries a message, influencing the behavior of other organisms. researchgate.net Its roles in the insect world are multifaceted, ranging from attracting mates and pollinators to serving as a key component in plant defense mechanisms.
This compound and its isomers are potent attractants for a variety of insects, functioning as both sex pheromones and floral cues.
One of the most well-documented cases is its role as a sex attractant for the ectoparasitoid wasp, Melittobia digitata. Research has identified both α- and β-trans-bergamotene as the active compounds in the male-produced sex pheromone. nih.gov The release of these compounds by the flightless male wasp attracts the female, initiating an elaborate courtship ritual involving coordinated movements of legs, wings, and antennae. nih.gov
In the context of plant-insect interactions, bergamotenes are crucial floral volatiles that guide pollinators. For instance, β-trans-bergamotene is a key compound that strongly influences the pollination of the plant Mimulus guttatus by the bumblebee Bombus impatiens. researchgate.net Similarly, the tobacco plant Nicotiana attenuata releases (E)-α-bergamotene from its flowers at night to attract its pollinator, the hawk moth Manduca sexta. researchgate.netwikipedia.org
Furthermore, studies involving metabolic engineering have demonstrated the attractant properties of these compounds. Transgenic tobacco plants engineered to produce and emit bergamotene (B12702309) and santalenes showed a significantly increased attraction to the green peach aphid (Myzus persicae) in both short-term and long-term choice experiments. nih.gov
Table 1: Examples of Insect Attractancy by Bergamotenes
| Compound | Insect Species | Source / Context | Type of Attraction |
| beta-trans-Bergamotene | Melittobia digitata (Wasp) | Male Wasp | Sex Pheromone nih.gov |
| beta-trans-Bergamotene | Bombus impatiens (Bumblebee) | Mimulus guttatus (Plant) | Pollinator Attractant researchgate.net |
| trans-alpha-Bergamotene (B87696) | Myzus persicae (Aphid) | Transgenic Tobacco (Plant) | Host Plant Attractant nih.gov |
| (E)-alpha-Bergamotene | Manduca sexta (Hawk Moth) | Nicotiana attenuata (Plant) | Pollinator Attractant researchgate.netwikipedia.org |
While not directly insecticidal, this compound plays a significant role in indirect pest control strategies. nih.gov Plants have evolved to release specific volatile organic compounds, including bergamotenes, in response to herbivore attacks. researchgate.net These herbivore-induced plant volatiles (HIPVs) act as a distress signal, attracting the natural enemies of the attacking pests. researchgate.netwikipedia.org
This "cry for help" mechanism forms the basis of its potential in pest management. By attracting parasitic wasps and predatory insects to the site of infestation, the emission of this compound can lead to a reduction in pest populations, thereby protecting the plant. researchgate.net
A novel application of this attractant property is the development of "trap crops" through genetic engineering. nih.gov As demonstrated in studies with the green peach aphid, transgenic tobacco plants that emit bergamotene can lure the aphids away from valuable wild-type crops. nih.gov This strategy could be employed for surveillance, mass trapping, and population suppression of agricultural pests. researchgate.net
Table 2: Pest Management Strategies Involving Bergamotenes
| Strategy | Mechanism | Target Pest Example |
| Attraction of Natural Enemies | Emission of bergamotene as a Herbivore-Induced Plant Volatile (HIPV) to recruit predators and parasitoids. researchgate.netwikipedia.org | Herbivorous insects (general). |
| Trap Cropping | Use of genetically engineered, bergamotene-emitting plants to lure pests away from primary crops. nih.gov | Myzus persicae (Green Peach Aphid). |
This compound exerts a profound influence on critical insect behaviors, most notably mating and predation.
Mating Behavior: As established in Melittobia digitata, the compound is not merely an attractant but a trigger for complex courtship behavior. nih.gov The perception of the bergamotene pheromone by the female is a prerequisite for the male to initiate his series of coordinated movements, making it essential for successful reproduction. nih.gov
Predation Behavior: The release of bergamotenes from damaged plants directly influences predation dynamics. researchgate.net These chemical cues serve as a beacon for predators and parasitoids, guiding them to their herbivorous prey. wikipedia.org For example, an increase in the emission of α-trans-bergamotene from Nicotiana attenuata leaves following herbivore damage leads to reduced rates of oviposition and predation on the plant itself by attracting the herbivores' enemies. researchgate.net This manipulation of the food chain is a sophisticated plant defense strategy mediated by the specific volatile compound.
Phytotoxicological Investigations
Research has also explored the effects of this compound and its analogues on plants themselves, investigating both potential phytotoxicity and growth-promoting effects.
The impact of bergamotene-related compounds on plant life is not exclusively negative. Certain fungi that live in symbiosis with plants are known to produce these sesquiterpenes. For instance, new analogues such as Δ⁹-2, 5, 11-trihydroxyl-β-cis-bergamotene and Nigrohydroin A have been isolated from the endophytic fungus Nigrospora sp. nih.gov
In some cases, the presence of these compounds can be beneficial. One study noted that the growth of Arabidopsis plants increased following inoculation with Trichoderma species, which are known to produce bergamotene-related structures. researchgate.net This suggests a potential role for these compounds in promoting plant growth and development under certain conditions. researchgate.net Conversely, phytotoxic assays are being conducted on fungi that produce bergamotene derivatives to explore their potential as bioherbicides. nih.gov
The concept of a structure-activity relationship (SAR) is fundamental to understanding how a molecule's chemical structure relates to its biological effect. nih.govresearchgate.net For a compound to be developed as an effective herbicide, its specific structural features that confer phytotoxicity must be identified. nih.gov
While specific SAR studies focused solely on the phytotoxicity of this compound are not widely detailed, research on co-occurring compounds offers valuable insights. A study on new bergamotene analogues from Nigrospora sp. performed a phytotoxic assay and noted that the acetyl fragment in a related compound, α-acetylorcinol, may contribute significantly to its phytotoxic activity. nih.gov This finding highlights a key principle of SAR: the presence and position of specific functional groups, such as acetyl or hydroxyl groups, on a molecule's core structure can dramatically alter its biological activity. nih.govnih.gov Future research into the phytotoxicity of bergamotene analogues would likely focus on how modifications to its bicyclic core and side chains affect its impact on plant growth.
Advanced Methodologies for Synthesis and Production
Biotechnological Approaches to Production
Biotechnological methods are at the forefront of sustainable chemical production. By harnessing the metabolic capabilities of microorganisms, it is possible to produce complex molecules like trans-beta-bergamotene in a controlled and environmentally friendly manner.
Microbial fermentation has emerged as a promising avenue for the sustainable sourcing of this compound. Fungi, in particular, are known producers of a diverse array of secondary metabolites, including various bergamotene (B12702309) isomers. nih.govresearchgate.net The fungus Aspergillus fumigatus has been identified as a natural producer of this compound. nih.govnih.gov This discovery is significant as this compound is a known precursor in the biosynthesis of other important compounds like fumagillin (B1674178) and ovalicin. wikipedia.orgnih.gov
The fermentation of Aspergillus fumigatus offers a scalable and sustainable method for producing this compound. Research has shown that the production of volatile organic compounds, including sesquiterpenes like this compound, can be influenced by culture conditions. nih.gov For instance, exposure of A. fumigatus to certain antifungal agents has been observed to modulate the production of sesquiterpenes, suggesting that fermentation parameters can be optimized to enhance yields. nih.gov Furthermore, co-cultivation of Aspergillus fumigatus with other microbes, such as Streptomyces bullii, has been shown to induce the production of secondary metabolites that are not detected in monocultures, indicating a potential strategy to stimulate bergamotene biosynthesis. researchgate.net
| Microorganism | Compound Produced | Significance |
| Aspergillus fumigatus | This compound | Natural producer, precursor for other bioactive compounds. nih.govnih.govnih.gov |
| Pestalotiopsis maculans | Bergamotene derivatives | Source of novel bergamotene structures. researchgate.net |
| Nectria sp. HLS206 | (+)-α-trans-bergamotene derivatives | Producer of unusual bergamotene configurations. researchgate.net |
Genetic engineering offers powerful tools to enhance the production of desired metabolites in microbial hosts. By introducing and overexpressing key genes in the biosynthetic pathway, the yield of this compound can be significantly increased. The biosynthesis of all bergamotenes originates from farnesyl pyrophosphate (FPP), a central intermediate in the terpenoid pathway. nih.govwikipedia.org
While specific genetic engineering studies focused solely on this compound are emerging, extensive research on other terpenes and carotenoids in model organisms like Saccharomyces cerevisiae and Yarrowia lipolytica provides a clear roadmap. nih.govnih.gov For example, the introduction of bacterial carotenoid biosynthesis genes into S. cerevisiae has successfully redirected carbon flow from the native ergosterol (B1671047) pathway to produce β-carotene and lycopene. nih.gov Similarly, in Yarrowia lipolytica, increasing the copy numbers of genes encoding phytoene (B131915) dehydrogenase and phytoene synthase/lycopene cyclase, along with the overexpression of genes from the mevalonate (B85504) (MVA) pathway, led to a substantial increase in β-carotene production. nih.gov These strategies can be adapted to enhance this compound production by overexpressing the relevant bergamotene synthase genes and upregulating the MVA or MEP pathway to increase the precursor supply of FPP.
Pathway engineering involves the systematic modification of metabolic pathways to optimize the production of a target compound. This can include amplifying the flux towards precursors, eliminating competing pathways, and optimizing the expression of pathway enzymes. For this compound, the primary goal is to channel more FPP into its synthesis.
Strategies for pathway engineering that can be applied to this compound overproduction include:
Increasing Precursor Supply: Overexpression of key enzymes in the upstream mevalonate (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways can boost the intracellular concentration of FPP. nih.gov
Bottleneck Enzyme Overexpression: Identifying and overexpressing rate-limiting enzymes in the bergamotene biosynthetic pathway, such as a specific bergamotene synthase, can significantly enhance product formation. nih.gov
Protein Engineering: Modifying the catalytic properties of key enzymes, like bergamotene synthase, through directed evolution or site-directed mutagenesis can improve their efficiency and specificity towards producing this compound. nih.gov
A study on the production of levopimaradiene (B1200008) in E. coli demonstrated that combining precursor pathway amplification with the engineering of downstream synthases resulted in a 2,600-fold increase in production, reaching titers of approximately 700 mg/L in a bioreactor. nih.gov This highlights the potential of a multi-pronged pathway engineering approach for the overproduction of this compound and its derivatives.
Chemoenzymatic and Chemical Synthesis Strategies
In addition to biotechnological methods, chemical synthesis provides a reliable and controllable means of producing this compound and its isomers. These methods are particularly valuable for producing specific stereoisomers and for creating derivatives for further study.
The laboratory synthesis of this compound has been achieved through various multi-step chemical reactions starting from readily available precursors. An unambiguous synthesis of racemic α-trans- and β-trans-bergamotene has been reported, which also served to confirm the structure of the naturally occurring α-isomer. acs.org This synthesis involved a key photocyclization step of a 2-allyl-1,3-butadiene derivative to form the characteristic bicyclo[2.1.1]hexane structure of the bergamotene core. acs.org
The general approach to the synthesis of bergamotenes involves the construction of the bicyclic core followed by the introduction of the necessary functional groups and side chains. The synthesis of all four stereoisomeric bergamotenes (cis- and trans-α- and -β-bergamotenes) as racemates has been accomplished, providing access to these compounds for further research. acs.org
The stereoselective synthesis of bergamotene isomers is crucial for studying the biological activity of individual stereoisomers, as different isomers can exhibit distinct properties. The synthesis of specific bergamotene isomers often requires sophisticated stereocontrolled reactions. While the total synthesis of racemic bergamotenes has been achieved, the development of enantioselective syntheses remains an active area of research. acs.org
Methodologies for stereoselective synthesis often employ chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. For instance, the enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid represents a powerful strategy for constructing chiral bicyclic systems similar to the bergamotene core. acs.org Such advanced synthetic methods are essential for accessing optically pure bergamotene isomers and exploring their unique biological functions.
Derivatization and Analogue Synthesis for Structure-Function Studies
The exploration of the biological activities of this compound has led to investigations into its derivatization and the synthesis of its analogues. These studies are crucial for understanding the structure-function relationships that govern the compound's bioactivity, paving the way for the development of new therapeutic agents and research tools. While extensive synthetic libraries of this compound derivatives are not widely reported, the study of naturally occurring bergamotane sesquiterpenoids, particularly from fungal sources, offers significant insights into how structural modifications influence biological effects.
Research into fungal metabolites has revealed a variety of oxygenated derivatives of the bergamotane skeleton. nih.gov These naturally occurring analogues provide a valuable platform for examining structure-activity relationships. For instance, a study on bergamotane sesquiterpenoids isolated from the marine-derived fungus Eutypella sp. has shed light on the anti-inflammatory potential of these compounds. The inhibitory effects of these derivatives on nitric oxide (NO) production in lipopolysaccharide-stimulated RAW 264.7 macrophages were evaluated, revealing key structural features that modulate activity.
A notable finding from this research is the significant impact of the degree and position of hydroxylation on the side chain of the bergamotane structure on its anti-inflammatory activity. It was observed that a triol unit on the side chain resulted in greater potency compared to a diol unit, which in turn was more active than analogues with a single hydroxyl group. This suggests that the polarity and hydrogen-bonding capacity of the side chain are critical determinants of bioactivity.
Furthermore, the presence of an α,β-unsaturated ketone moiety in the bergamotane skeleton was also found to influence the anti-inflammatory effects. The stereochemistry of the hydroxylated carbon centers also played a role in modulating the inhibitory activity. These findings underscore the intricate relationship between the three-dimensional structure of bergamotene derivatives and their biological function.
The table below summarizes the structure-activity relationship data for a selection of bergamotane derivatives, highlighting the influence of different functional groups on their anti-inflammatory activity.
| Compound Name | Key Structural Features | Biological Activity (IC₅₀, μM) |
| Eutypeterpene A | Triol unit on the side chain | 13.4 |
| Xylariterpenoid B | Diol unit on the side chain | 16.8 |
| Eutypeterpene D | Single hydroxyl group on the side chain | > 20 |
| Eutypeterpene E | α,β-unsaturated ketone | > 20 |
| Quercetin (Control) | - | 17.0 |
While the focus of much of the available research is on naturally occurring analogues, the chemical structure of this compound, with its reactive double bonds, presents opportunities for synthetic derivatization. Standard organic reactions such as oxidation, hydroxylation, and epoxidation could be employed to generate a library of novel analogues. The systematic synthesis and subsequent biological evaluation of such derivatives would provide a more comprehensive understanding of the pharmacophore of the bergamotene skeleton and could lead to the identification of compounds with enhanced potency and selectivity for various biological targets.
The insights gained from both naturally occurring analogues and potential synthetic derivatives are invaluable for the rational design of new molecules based on the this compound scaffold. By understanding which structural modifications lead to desired biological effects, medicinal chemists can more effectively design and synthesize novel compounds with improved therapeutic potential.
Analytical and Characterization Techniques in Research
Advanced Chromatographic and Spectrometric Methods
The volatile and often complex nature of the matrices in which trans-β-bergamotene is found necessitates the use of high-resolution analytical techniques. Gas chromatography coupled with mass spectrometry is the cornerstone for its analysis, while other methods provide complementary information for comprehensive characterization.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile compounds like trans-β-bergamotene from complex mixtures such as essential oils and plant emissions. berkeley.eduptfarm.pl In this method, the volatile components are separated based on their boiling points and affinity for the stationary phase within a capillary column. ptfarm.pl As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a chemical fingerprint.
The identification of trans-β-bergamotene is typically achieved by comparing its retention time and mass spectrum with those of a reference standard or by matching the experimental spectrum with entries in spectral libraries like the NIST Mass Spectrometry Data Center. nih.govnih.gov The Kovats Retention Index (RI) is another critical parameter used for confirmation. For trans-β-bergamotene, the reported RI on a standard non-polar column is approximately 1480. nih.govnist.gov
GC-MS analysis has been instrumental in identifying trans-β-bergamotene in the essential oils of various plants and in studying the volatile profiles of organisms. nih.govresearchgate.net For example, it has been used to analyze the volatile constituents of Salvia species and other aromatic plants. nih.gov
Table 1: GC-MS Data for trans-β-Bergamotene
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | nih.gov |
| Molecular Weight | 204.35 g/mol | nih.gov |
| CAS Number | 15438-94-5 | nih.gov |
| Kovats Retention Index (Standard Non-polar Column) | 1479, 1480 | nih.govnist.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of New Derivatives
While GC-MS is excellent for identifying known compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of new or unknown derivatives of trans-β-bergamotene. nih.gov NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the determination of its precise three-dimensional structure. nih.govresearchgate.net Techniques such as ¹H NMR and ¹³C NMR, along with two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC), enable scientists to piece together the connectivity and stereochemistry of complex molecules. nih.gov
Although specific NMR data for trans-β-bergamotene is not extensively detailed in readily available literature, the principles of NMR are routinely applied to the broader class of sesquiterpenes for structural confirmation and the characterization of novel compounds isolated from natural sources. nih.govresearchgate.net For instance, NMR has been crucial in elucidating the structures of various carotene isomers, a related class of terpenoids. nih.govscilit.com
Headspace Solid Phase Microextraction (HS-SPME) for VOC Collection
Headspace Solid Phase Microextraction (HS-SPME) is a modern, solvent-free sample preparation technique that is highly effective for the extraction and pre-concentration of volatile and semi-volatile organic compounds, including trans-β-bergamotene, from solid, liquid, or gaseous samples. nih.govnih.govyoutube.com This method utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the headspace above a sample, where volatile analytes partition onto the fiber coating. mdpi.com Following extraction, the fiber is directly inserted into the injector port of a GC-MS for thermal desorption and analysis. nih.gov
HS-SPME offers several advantages, including simplicity, speed, and high sensitivity. nih.govnih.gov It is particularly well-suited for analyzing the volatile profiles of plants and essential oils. nih.govresearchgate.net For example, HS-SPME has been successfully employed to analyze the volatile constituents of bergamot essential oil and various medicinal plants. mdpi.comnih.gov The choice of fiber coating, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), can be optimized to enhance the extraction efficiency for specific terpenes. berkeley.edu
Stereochemical Analysis and Isomer Differentiation
The bergamotenes exist as a group of structural and stereoisomers, including α- and β-isomers, as well as cis and trans configurations. wikipedia.org Differentiating between these isomers is a significant analytical challenge. High-resolution capillary gas chromatography is often the primary tool for separating these closely related compounds. The subtle differences in their chemical structure lead to slight variations in their retention times on a GC column, allowing for their separation and individual identification, especially when coupled with mass spectrometry. researchgate.net
For instance, trans-α-bergamotene and trans-β-bergamotene can be distinguished by their respective retention indices. nist.govnist.govnist.govnist.gov The unique fragmentation patterns in their mass spectra can also provide diagnostic ions that aid in their differentiation. researchgate.net While GC-MS is a powerful tool, definitive stereochemical assignment often requires more advanced techniques like chiral chromatography or synthesis of authentic standards for comparison.
Quantitative Methodologies for Biological Matrices
Quantifying the concentration of trans-β-bergamotene in biological matrices, such as plant tissues or insect secretions, is crucial for understanding its biological role. nih.govspringernature.com Quantitative analysis typically relies on GC-MS operated in selected ion monitoring (SIM) mode. In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, which significantly increases sensitivity and selectivity by reducing background noise.
To achieve accurate quantification, a calibration curve is constructed using known concentrations of a pure trans-β-bergamotene standard. mdpi.com An internal standard, a compound with similar chemical properties but not present in the sample, is often added to both the standards and the samples to correct for variations in sample preparation and instrument response. nih.gov This methodology has been applied to quantify other sesquiterpenes, like α-humulene, in plasma and various tissues, demonstrating the feasibility of this approach for trans-β-bergamotene. nih.gov
Table 2: Analytical Techniques and Their Applications for trans-β-Bergamotene
| Technique | Application | Key Findings/Capabilities | References |
| GC-MS | Identification and quantification of volatile compounds. | Provides retention time and mass spectrum for identification. Allows quantification using calibration curves. | berkeley.edu, nih.gov, ptfarm.pl |
| NMR Spectroscopy | Structural elucidation of new and complex molecules. | Determines the 3D structure and stereochemistry of compounds. | nih.gov, nih.gov, researchgate.net |
| HS-SPME | Extraction and pre-concentration of volatile organic compounds. | Solvent-free, rapid, and sensitive sample preparation for GC-MS analysis. | nih.gov, mdpi.com, nih.gov |
| High-Resolution GC | Separation of stereoisomers. | Differentiates between isomers like cis and trans forms based on retention times. | researchgate.net |
Future Research Directions and Applications
Integrated Pest Management Strategies Utilizing Semiochemicals
Trans-beta-bergamotene plays a significant role as a semiochemical, a signaling molecule that mediates interactions between organisms. slu.se This property makes it a valuable tool for developing environmentally friendly integrated pest management (IPM) strategies. uliege.be
Future research will likely focus on:
"Push-Pull" Strategies: This approach involves using repellent "push" stimuli to drive pests away from crops and attractive "pull" stimuli to lure them into traps. uliege.be this compound can act as a key component in these strategies. For instance, some plants release it to attract predators of herbivorous insects, a natural defense mechanism that can be harnessed in agriculture. wikipedia.org
Enhanced Attractants: Research into the specific ratios and combinations of this compound with other volatile compounds could lead to the development of highly effective and species-specific lures for monitoring and trapping pest insects. slu.se This would allow for more precise and timely pest control interventions, reducing the reliance on broad-spectrum insecticides. eg.net
Slow-Release Formulations: A significant challenge in using volatile semiochemicals like this compound is their instability and rapid dissipation in the environment. uliege.beresearchgate.net Future work will involve designing and optimizing slow-release dispensers that protect the compound from degradation by UV light and oxygen, ensuring a controlled and prolonged release for effective pest management. uliege.beresearchgate.net
The following table details examples of how bergamotene (B12702309) isomers are involved in plant-insect interactions, highlighting their potential in IPM.
| Plant Species | Insect | Role of Bergamotene | Reference |
| Nicotiana attenuata (Coyote Tobacco) | Manduca sexta (Tobacco Hawk Moth) | Flowers release (E)-α-bergamotene at night to attract moths for pollination. | researchgate.net |
| Nicotiana attenuata (Coyote Tobacco) | Herbivores | Leaves emit α-cis-bergamotene after herbivore attack to reduce oviposition and predation. | researchgate.net |
| Corn Seedlings | Nezara viridula (Stink Bug) | Feeding injury induces a two-fold increase in α-trans-bergamotene emission. | researchgate.net |
| Mimulus guttatus | Bombus impatiens (Bumblebee) | β‐trans‐bergamotene strongly influences pollination by bumblebees. | researchgate.net |
Elucidation of Novel Biosynthetic Enzymes and Pathways
The biosynthesis of this compound from farnesyl pyrophosphate (FPP) is catalyzed by a class of enzymes known as terpene synthases. wikipedia.orgacs.org Unraveling the intricacies of these enzymatic processes is crucial for understanding and manipulating the production of this valuable compound.
Key areas for future research include:
Discovery of Novel Synthases: While some bergamotene synthases have been identified, many more likely exist in nature with unique properties. wikipedia.orgresearchgate.net Genome mining and heterologous expression are powerful tools for discovering and characterizing new enzymes, such as the recently identified (+)-α-trans-bergamotene synthase from a marine fungus. researchgate.netnih.gov
Understanding Stereochemical Control: Bergamotenes exist as various isomers and stereoisomers. wikipedia.org Research is needed to understand how different enzymes control the specific cyclization of FPP to produce the desired this compound isomer. nih.gov This includes investigating the role of the initial conformation of FPP and the specific amino acid residues in the enzyme's active site. nih.gov
Fungal Biosynthesis: Fungi are a rich source of bergamotane sesquiterpenoids, including this compound. nih.govresearchgate.net Further exploration of fungal metabolic pathways could reveal novel enzymes and biosynthetic routes that are more efficient or produce unique derivatives. nih.gov For example, β-trans-bergamotene has been isolated from Aspergillus fumigatus. nih.govnih.gov
Discovery of New Biological Activities of this compound Derivatives
While this compound itself exhibits interesting biological activities, its derivatives represent a vast and largely unexplored chemical space with the potential for novel applications. researchgate.netnih.gov
Future investigations will likely target:
Screening for Bioactivity: A wide range of bergamotene derivatives have been isolated from natural sources, particularly fungi. nih.govresearchgate.net These compounds, such as xylariterpenoids and eutypeterpenes, need to be systematically screened for various biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and immunosuppressive effects. researchgate.netnih.govnih.govresearchgate.net
Structure-Activity Relationship Studies: By correlating the chemical structure of different bergamotene derivatives with their biological functions, researchers can identify the key structural features responsible for specific activities. This knowledge is essential for the rational design of new, more potent compounds.
Pharmaceutical and Agricultural Applications: The diverse biological activities of bergamotene derivatives suggest their potential use as pharmaceuticals, nutraceuticals, and in agriculture. researchgate.netnih.gov For example, their insecticidal properties could be harnessed for crop protection. researchgate.net
The following table lists some known bergamotene derivatives and their producing organisms.
| Derivative Class | Producing Organism | Reference |
| Xylariterpenoids H, I, J, K | Pestalotiopsis maculans | researchgate.net |
| Eutypeterpenes A-F | Marine-derived Eutypella fungus | researchgate.net |
| Xylariterpenoids A, B | Marine-derived Eutypella fungus | researchgate.net |
Synthetic Biology Approaches for Tailored Production
The natural abundance of this compound can be low and variable, making extraction from natural sources inefficient and unsustainable. nih.gov Synthetic biology offers a promising alternative for the tailored and scalable production of this compound and its derivatives. nih.govtwistbioscience.com
Future research in this area will focus on:
Metabolic Engineering of Microorganisms: Industrial microorganisms like Escherichia coli and Saccharomyces cerevisiae can be engineered to produce high levels of terpenoids. nih.gov This involves introducing the genes for the this compound biosynthetic pathway and optimizing the host's metabolism to channel more carbon flux towards the desired product. nih.govnih.gov
Pathway Optimization in Plants: Plants themselves can be engineered for enhanced production of specific terpenoids. twistbioscience.com Strategies include overexpressing key enzymes, redirecting metabolic pathways to specific cellular compartments like plastids or lipid droplets, and using synthetic scaffolds to bring enzymes in close proximity, thereby increasing efficiency. twistbioscience.com
Development of Microbial Cell Factories: The goal is to create robust microbial strains capable of producing this compound and its derivatives at an industrial scale from renewable feedstocks. nih.govnih.govresearchgate.net This involves optimizing fermentation conditions and developing efficient downstream processing methods. nih.govresearchgate.netnih.gov
Ecological Genomics and Transcriptomics in Plant-Insect-Microbe Interactions
Understanding the genetic and molecular basis of interactions between plants, insects, and microbes is essential for fully harnessing the potential of semiochemicals like this compound. nih.govwur.nl
Future research directions include:
Transcriptome Analysis: By analyzing the complete set of RNA transcripts in a cell or organism, researchers can identify the genes that are activated or deactivated in response to specific stimuli, such as herbivore attack or microbial colonization. nih.govnih.gov This can reveal the genetic networks that regulate the production of this compound and other defense compounds.
Gene Function-to-Ecological Consequence: A key challenge is to link the function of individual genes to their ecological consequences. nih.gov For example, researchers can use genetically modified plants that are unable to produce this compound to study how its absence affects interactions with insects and other organisms in a natural setting.
Community-Level Effects: The release of this compound by a plant can have cascading effects on the entire ecological community, from attracting pollinators and predators to repelling herbivores. researchgate.netnih.gov Ecological genomics and transcriptomics can help to unravel these complex interactions and provide a more holistic understanding of the role of this compound in nature.
Q & A
Q. How is trans-β-Bergamotene structurally characterized in natural product research?
Structural characterization typically involves a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and gas chromatography (GC). For example, NMR data (e.g., <sup>13</sup>C and <sup>1</sup>H spectra) confirm bicyclic sesquiterpene features, while electron ionization MS provides molecular weight confirmation (204.35 g/mol) and fragmentation patterns . PubChem lists its IUPAC name as 2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene and provides computed 3D stereochemistry for validation . Polar column GC with custom temperature programs (e.g., using NIST Standard Reference Data) aids in distinguishing trans-β-Bergamotene from isomers in essential oils .
Q. What role does trans-β-Bergamotene play in plant biosynthetic pathways?
trans-β-Bergamotene is a key intermediate in sesquiterpenoid biosynthesis. It serves as a precursor for antibiotics like fumagillin and ovalicin, which are synthesized via cyclization and oxidation reactions catalyzed by cytochrome P450 enzymes . Studies on Buddleja tucumanensis essential oils highlight its natural occurrence in plant defense mechanisms, where it contributes to antimicrobial and herbivore-deterrent properties .
Advanced Research Questions
Q. What experimental challenges arise in quantifying trans-β-Bergamotene in complex biological matrices?
Challenges include matrix interference (e.g., co-eluting compounds in plant extracts), low abundance in natural sources, and isomer differentiation. To address these:
- Use two-dimensional GC-MS (GC×GC-MS) with polar/non-polar column combinations to enhance resolution .
- Apply stable isotope dilution analysis (SIDA) with deuterated analogs for precise quantification .
- Validate methods using NIST reference spectra and retention indices (e.g., normal alkane RI polar column data) .
Q. How can researchers resolve contradictions in reported bioactivity data for trans-β-Bergamotene?
Contradictions often stem from variability in assay conditions, purity of isolates, or species-specific responses. Methodological solutions include:
- Standardized bioassays : Use OECD guidelines for antimicrobial testing to ensure reproducibility .
- Dose-response meta-analysis : Pool data from multiple studies (e.g., via systematic reviews) to identify trends and confounding variables .
- Chiral separation : Verify enantiomeric purity via chiral columns, as bioactivity may differ between stereoisomers .
Q. What novel catalytic systems have been explored for the stereoselective synthesis of trans-β-Bergamotene?
Recent advances focus on dirhodium catalysts for cyclopropanation reactions and engineered terpene synthases for enantioselective cyclization. For example:
- Dirhodium(II) carboxylates enable high trans-selectivity in bicyclic framework assembly .
- Site-directed mutagenesis of sesquiterpene synthases (e.g., in Aspergillus fumigatus) improves yield and stereochemical control .
- Computational modeling (e.g., DFT calculations) predicts transition states to optimize catalyst design .
Q. How should researchers design experiments to study trans-β-Bergamotene's ecological interactions?
- Field studies : Combine headspace volatile collection with insect behavioral assays (e.g., Y-tube olfactometers) to assess attraction/repellency .
- Gene knockout models : Use CRISPR-Cas9 to silence biosynthetic genes in host plants and observe ecological impacts .
- Metabolomic profiling : Pair LC-MS/MS with multivariate analysis (e.g., PCA) to correlate trans-β-Bergamotene levels with environmental stressors .
Methodological Guidance
Q. What metadata standards are critical for sharing trans-β-Bergamotene research data?
Follow discipline-specific guidelines (e.g., ISA-Tab for plant metabolomics) and include:
- Chemical identifiers : CAS RN (55123-21-2), InChIKey (YMBFCQPIMVLNIU-UHFFFAOYSA-N) .
- Analytical parameters : GC column type, temperature gradients, and MS ionization settings .
- Biological context : Plant species, tissue type, and geographic origin .
Q. How can researchers ensure reproducibility in trans-β-Bergamotene isolation protocols?
- Detailed experimental logs : Document extraction solvents (e.g., hexane vs. supercritical CO2), distillation temperatures, and purification steps .
- Open-access repositories : Deposit raw NMR/MS spectra in platforms like MetaboLights or PubChem .
- Collaborative validation : Share isolates with independent labs for cross-confirmation of purity and activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
